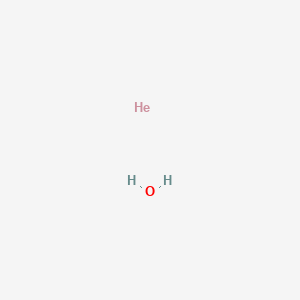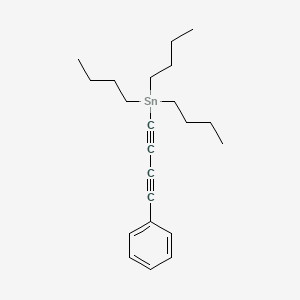![molecular formula C19H24N4O3 B14278280 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol CAS No. 126370-84-1](/img/structure/B14278280.png)
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. The compound also contains a hydroxyl group (-OH) attached to a hexane chain, making it an alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol typically involves a multi-step process:
Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-methyl-4-aminophenol in an alkaline medium to form the azo compound.
Alkylation: The resulting azo compound is then alkylated with 6-bromo-1-hexanol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-one.
Reduction: Formation of 6-(Methyl{4-[(E)-(4-aminophenyl)diazenyl]phenyl}amino)hexan-1-ol.
Substitution: Formation of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexyl chloride or bromide.
Applications De Recherche Scientifique
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and plastics.
Mécanisme D'action
The mechanism of action of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol involves its interaction with molecular targets through its functional groups:
Hydroxyl Group: Can form hydrogen bonds with biological molecules, affecting their structure and function.
Azo Group: Can undergo reduction to form amines, which can then interact with enzymes and other proteins.
Nitro Group: Can be reduced to an amine, which can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-(p-tolyldiazenyl)phenoxy)hexyl methacrylate: Similar in structure but contains a methacrylate group instead of a hydroxyl group.
4-[(E)-(4-nitrophenyl)diazenyl]phenol: Lacks the hexane chain and hydroxyl group.
Uniqueness
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides both hydrophilic and hydrophobic properties, making it versatile in various environments.
Propriétés
Numéro CAS |
126370-84-1 |
|---|---|
Formule moléculaire |
C19H24N4O3 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
6-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]hexan-1-ol |
InChI |
InChI=1S/C19H24N4O3/c1-22(14-4-2-3-5-15-24)18-10-6-16(7-11-18)20-21-17-8-12-19(13-9-17)23(25)26/h6-13,24H,2-5,14-15H2,1H3 |
Clé InChI |
VRAQFUUCKQGHEQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


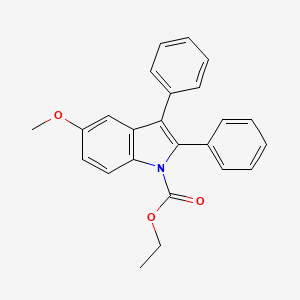
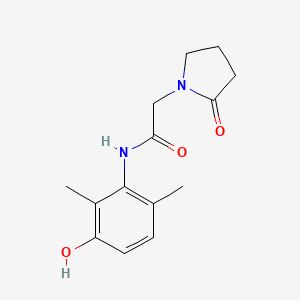
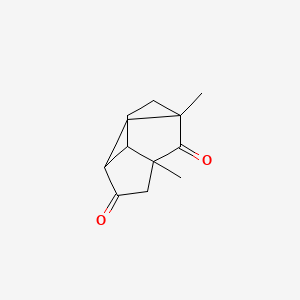

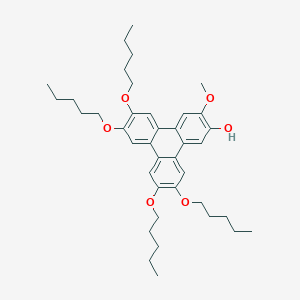


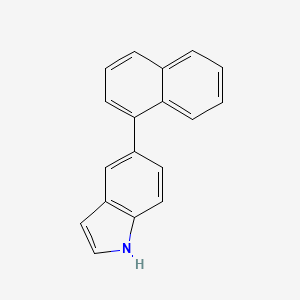
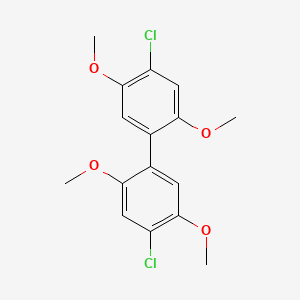
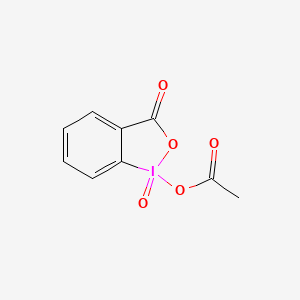
dimethyl-](/img/structure/B14278263.png)
